Distinct β1/β2 Affinity and Selectivity Profile vs. Atenolol and Betaxolol in Isolated Tissues
In a comparative study using isolated dog tissues, cetamolol was more potent at β1-adrenoceptors than atenolol but less cardioselective than both atenolol and betaxolol [1].
| Evidence Dimension | β1-Adrenoceptor Potency |
|---|---|
| Target Compound Data | Potency similar to betaxolol |
| Comparator Or Baseline | Atenolol (potency lower than cetamolol); Betaxolol (selectivity greater than cetamolol) |
| Quantified Difference | Potency: Cetamolol ≈ Betaxolol > Atenolol; Selectivity: Betaxolol ≈ Atenolol > Cetamolol |
| Conditions | Isolated dog coronary artery (β1) and saphenous vein (β2); guinea pig tissues. |
Why This Matters
This establishes cetamolol as a β1-blocker with a distinct potency-selectivity trade-off, making it a critical tool for experiments where intermediate β1 affinity and moderate β2 engagement are required.
- [1] Rimele TJ, Henry DE, Giesa FR, et al. Comparison of the beta-adrenoceptor affinity and selectivity of cetamolol, atenolol, betaxolol, and ICI-118,551. J Cardiovasc Pharmacol. 1988 Aug;12(2):208-17. View Source
